2-(4-Ethoxy-phenyl)-2-morpholin-4-YL-ethylamine
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Overview
Description
2-(4-Ethoxy-phenyl)-2-morpholin-4-YL-ethylamine is an organic compound that features a morpholine ring and an ethoxy-substituted phenyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the morpholine and ethoxy-phenyl groups imparts unique chemical properties, making it a valuable subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethoxy-phenyl)-2-morpholin-4-YL-ethylamine typically involves the following steps:
Formation of the Ethoxy-phenyl Intermediate: The starting material, 4-ethoxybenzaldehyde, undergoes a reaction with an appropriate amine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Morpholine Introduction: The amine is then reacted with morpholine under suitable conditions, often involving a catalyst and a solvent like ethanol, to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reactions, and solvents like ethanol or methanol are commonly employed. The process parameters, including temperature and pressure, are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethoxy-phenyl)-2-morpholin-4-YL-ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The ethoxy group can be substituted with other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst.
Major Products
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
2-(4-Ethoxy-phenyl)-2-morpholin-4-YL-ethylamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and cardiovascular systems.
Materials Science: The compound is explored for its potential in creating novel materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-Ethoxy-phenyl)-2-morpholin-4-YL-ethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The morpholine ring can interact with active sites of enzymes, inhibiting or modulating their activity. The ethoxy-phenyl group can enhance binding affinity to certain receptors, leading to specific biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxy-phenyl)-2-morpholin-4-YL-ethylamine
- 2-(4-Chloro-phenyl)-2-morpholin-4-YL-ethylamine
- 2-(4-Fluoro-phenyl)-2-morpholin-4-YL-ethylamine
Uniqueness
2-(4-Ethoxy-phenyl)-2-morpholin-4-YL-ethylamine is unique due to the presence of the ethoxy group, which imparts distinct electronic and steric properties compared to its methoxy, chloro, and fluoro analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-2-morpholin-4-ylethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-2-18-13-5-3-12(4-6-13)14(11-15)16-7-9-17-10-8-16/h3-6,14H,2,7-11,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMOSECQTNSXEE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(CN)N2CCOCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30586105 |
Source
|
Record name | 2-(4-Ethoxyphenyl)-2-(morpholin-4-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30586105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31466-48-5 |
Source
|
Record name | 2-(4-Ethoxyphenyl)-2-(morpholin-4-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30586105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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